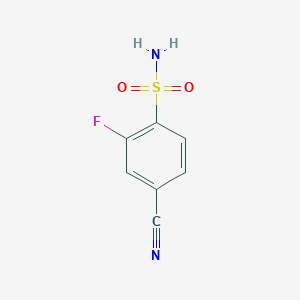

4-cyano-2-fluorobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyano-2-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O2S/c8-6-3-5(4-9)1-2-7(6)13(10,11)12/h1-3H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIJTPAZFNXOAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20712416 | |

| Record name | 4-Cyano-2-fluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20712416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918967-40-5 | |

| Record name | 4-Cyano-2-fluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20712416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Cyano 2 Fluorobenzenesulfonamide

Established Synthetic Pathways for the 4-Cyano-2-fluorobenzenesulfonamide Core

The primary methods for constructing the this compound scaffold involve the formation of the sulfonamide group from a corresponding sulfonyl chloride precursor. The synthesis of this precursor is a critical step, often starting from more fundamental benzonitrile (B105546) or benzyl (B1604629) compounds.

Synthesis from 4-cyano-2-fluorobenzene-1-sulfonyl chloride

The most direct method for the preparation of this compound is the reaction of its corresponding sulfonyl chloride with ammonia (B1221849). The sulfonamide functional group is most commonly synthesized by reacting a sulfonyl chloride with a primary or secondary amine under basic conditions. orgsyn.org In this case, 4-cyano-2-fluorobenzene-1-sulfonyl chloride serves as the electrophile.

The reaction proceeds via a nucleophilic attack by ammonia on the electrophilic sulfur atom of the sulfonyl chloride group. This results in the displacement of the chloride ion and the formation of the sulfonamide bond. Typically, an excess of ammonia is used, which also acts as the base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme:

4-Cyano-2-fluorobenzene-1-sulfonyl chloride + 2 NH₃ → this compound + NH₄Cl

This reaction is a standard and efficient method for creating primary sulfonamides, valued for its high yields and operational simplicity. orgsyn.org

Precursor Synthesis and Intermediate Transformations (e.g., from benzonitriles, benzyl compounds)

The utility of the aforementioned synthesis is dependent on the availability of the key precursor, 4-cyano-2-fluorobenzene-1-sulfonyl chloride. The synthesis of this intermediate often begins with simpler, commercially available benzonitriles.

One common pathway to sulfonyl chlorides is the chlorosulfonation of the corresponding arene. However, a more controlled, multi-step approach often provides better selectivity and yield. This can involve:

Diazotization and Sulfonylation: A related synthetic strategy involves the diazotization of an appropriately substituted aniline, followed by a sulfochlorination reaction. For instance, an analogue synthesis starts with 2-bromoaniline, which is diazotized and then converted to a sulfonyl chloride.

Oxidative Chlorination: A versatile method for preparing sulfonyl chlorides involves the oxidative chlorination of thiols or disulfides. orgsyn.org This pathway would begin with the synthesis of 4-cyano-2-fluorothiophenol.

Synthesis from Benzonitrile Precursors: The core aromatic structure can be assembled from various substituted benzonitriles. For example, routes have been developed starting from 3,4-difluorobenzonitrile, where one of the fluorine atoms is substituted. google.com Another approach utilizes 3-fluoro-4-methylbenzonitrile, which undergoes bromination to form 4-bromomethyl-3-fluorobenzonitrile, a versatile intermediate for further functionalization. google.com

The table below summarizes potential precursor synthesis strategies.

| Starting Material | Key Transformations | Intermediate/Product | Relevant Findings |

| 3,4-Difluorobenzonitrile | Nucleophilic substitution, Grignard reaction | 4-Bromo-3-fluorobenzonitrile | Avoids the use of highly toxic cyaniding reagents and provides a stable, purifiable product. google.com |

| 3-Fluoro-4-methylbenzonitrile | Radical bromination (e.g., with NBS) | 4-Bromomethyl-3-fluorobenzonitrile | Microreactor technology can improve selectivity and yield by minimizing the formation of dibrominated byproducts. google.com |

| 4-Cyano-2-fluorobenzenesulfonic acid | Chlorination (e.g., with Thionyl Chloride) | 4-Cyano-2-fluorobenzene-1-sulfonyl chloride | A standard method for converting sulfonic acids to their corresponding sulfonyl chlorides. |

Derivatization Strategies and Functional Group Interconversions of this compound

Once synthesized, this compound can undergo a variety of chemical transformations at its three main functional regions: the sulfonamide nitrogen, the cyano group, and the aromatic ring.

Modifications at the Sulfonamide Nitrogen (e.g., N-alkylation, acylation)

The sulfonamide nitrogen possesses an acidic proton and can be functionalized through various reactions, most notably alkylation and acylation. These modifications are fundamental in medicinal chemistry for tuning the compound's physicochemical properties. nih.gov

N-Alkylation and N-Arylation: The sulfonamide can be deprotonated by a suitable base (e.g., potassium carbonate, DBU) to form a nucleophilic anion. This anion can then react with an alkylating or arylating agent, such as an alkyl halide or an activated aryl halide, to yield N-substituted sulfonamides. researchgate.net

N-Acylation: Reaction with acylating agents like acyl chlorides or anhydrides under basic conditions leads to the formation of N-acylsulfonamides.

These derivatization strategies allow for the introduction of a wide array of substituents at the nitrogen atom, significantly expanding the chemical space accessible from the parent compound. researchgate.net

Transformations of the Cyano Group (e.g., hydrolysis, reduction to amine)

The nitrile (cyano) group is a versatile functional group that can be converted into several other important moieties, primarily amides, carboxylic acids, and amines. researchgate.net

Hydrolysis to Amide and Carboxylic Acid: The hydrolysis of nitriles can be performed under either acidic or basic conditions. libretexts.org The reaction proceeds in two stages: initial hydration to form an amide, followed by further hydrolysis to a carboxylic acid (or its salt). chemistrysteps.combyjus.com

Acidic Hydrolysis: Heating the sulfonamide with an aqueous acid (e.g., HCl) will convert the cyano group first to an amide (4-(carbamoyl)-2-fluorobenzenesulfonamide) and then to a carboxylic acid (4-(sulfamoyl)-3-fluorobenzoic acid). chemistrysteps.com

Alkaline Hydrolysis: Treatment with a hot aqueous base (e.g., NaOH) yields the sodium salt of the carboxylic acid, with ammonia evolved. libretexts.org Subsequent acidification provides the free carboxylic acid. libretexts.org

Reduction to Amine: The nitrile group can be reduced to a primary amine (-(CH₂)NH₂) using various reducing agents. organic-chemistry.org This transformation is a cornerstone of amine synthesis. google.com

Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF) are effective for this conversion. google.comlibretexts.org The reaction typically involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup. libretexts.org

Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas over a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C). To prevent the common side reaction where the intermediate imine reacts with the product amine to form a secondary amine, additives like ammonia are often used. researchgate.net

The table below outlines key transformations of the cyano group.

| Reaction | Reagents & Conditions | Product |

| Acidic Hydrolysis | Dilute HCl, heat (reflux) | 4-(Sulfamoyl)-3-fluorobenzoic acid |

| Alkaline Hydrolysis | NaOH(aq), heat (reflux), then H₃O⁺ | 4-(Sulfamoyl)-3-fluorobenzoic acid |

| Reduction to Amine | 1. LiAlH₄ in THF; 2. H₂O workup | 4-(Aminomethyl)-2-fluorobenzenesulfonamide |

| Catalytic Hydrogenation | H₂, Raney Nickel, NH₃ in MeOH | 4-(Aminomethyl)-2-fluorobenzenesulfonamide |

Aromatic Ring Functionalization and Substitution Reactions

Further functionalization of the aromatic ring of this compound is challenging due to its electronic nature. The presence of two strong electron-withdrawing groups—the cyano group and the sulfonamide group—deactivates the ring towards electrophilic aromatic substitution. Reactions like nitration or further halogenation would require harsh conditions and may result in poor yields or complex product mixtures.

Conversely, the electron-deficient nature of the ring makes it a potential candidate for nucleophilic aromatic substitution (S_NAr). The fluorine atom, being a good leaving group, could potentially be displaced by strong nucleophiles. The positions ortho and para to the electron-withdrawing groups are activated for such an attack. In this molecule, a nucleophile could attack the carbon bearing the fluorine atom, facilitated by the para-cyano group and the ortho-sulfonamide group.

Advanced Medicinal Chemistry Investigations and Bioisosteric Applications

Role of 4-Cyano-2-fluorobenzenesulfonamide as a Versatile Synthetic Building Block in Drug Discovery

The strategic incorporation of fluorine and cyano groups onto a benzenesulfonamide (B165840) scaffold endows this compound with a unique chemical reactivity, making it a valuable and versatile building block in the synthesis of complex drug candidates. The electron-withdrawing nature of both the cyano and sulfonyl groups, further influenced by the ortho-fluoro substituent, activates the aromatic ring for various chemical transformations. This allows for the construction of a diverse array of molecular architectures, a critical aspect of modern medicinal chemistry and drug discovery programs.

While direct and extensive examples of the use of this compound in the synthesis of a wide range of heterocyclic systems are not broadly documented in publicly available literature, its potential can be inferred from the reactivity of its constituent functional groups and the synthetic utility of analogous substituted benzenesulfonamides. The sulfonamide moiety itself can be readily derivatized at the nitrogen atom, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). For instance, a novel series of 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]benzenesulfonamides were prepared and evaluated as potent inhibitors of membrane-bound phospholipase A2, demonstrating the synthetic accessibility of the sulfonamide nitrogen for modification. nih.gov

The cyano group on the aromatic ring is a particularly versatile handle for a multitude of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, which is a well-known carboxylic acid bioisostere. The synthesis of tetrazoles from nitriles is a common strategy in medicinal chemistry to enhance metabolic stability and modulate acidity. nih.gov Furthermore, the cyano group can participate in cycloaddition reactions to form various heterocyclic rings. For example, cyanoacetohydrazide, a simple molecule containing a cyano group, serves as a versatile precursor for the synthesis of a wide variety of heterocyclic compounds. orgsyn.org This reactivity suggests that the cyano group in this compound could be similarly employed to construct novel, biologically active heterocyclic systems.

The fluorine atom at the 2-position provides an additional level of control over the molecule's properties. It can influence the acidity of the sulfonamide proton, modulate the lipophilicity of the molecule, and block potential sites of metabolism. nih.gov The presence of this fluorine atom can also direct further substitution reactions on the aromatic ring.

The synthesis of this compound itself has been a subject of investigation. One reported method involves the reaction of 4-cyano-2-fluorobenzene-1-sulfonyl chloride with ammonia (B1221849) in methanol. This straightforward synthesis makes the compound readily accessible for further chemical exploration. The precursor, 4-cyano-2-fluorobenzene-1-sulfonyl chloride, highlights the availability of the reactive sulfonyl chloride functionality for creating a library of sulfonamide derivatives.

While the direct applications of this compound as a building block are still emerging, the collective reactivity of its functional groups points towards its significant potential in the generation of diverse and novel chemical entities for drug discovery.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Resulting Functional Group/Scaffold |

| Sulfonamide (N-H) | Alkylation, Acylation, Arylation | N-substituted sulfonamides |

| Cyano (C≡N) | Hydrolysis | Carboxylic acid |

| Cyano (C≡N) | Reduction | Primary amine |

| Cyano (C≡N) | Cycloaddition with azides | Tetrazole |

| Aromatic Ring | Nucleophilic aromatic substitution | Further substituted benzene (B151609) derivatives |

Bioisosteric Design Principles Applied to this compound and its Derivatives

Bioisosterism, the strategy of replacing a functional group within a drug molecule with another group that retains similar biological activity, is a cornerstone of medicinal chemistry. This approach is often employed to improve a compound's pharmacokinetic properties, reduce toxicity, or enhance its target affinity. This compound and its derivatives are prime candidates for the application of bioisosteric design principles, particularly concerning the sulfonamide and sulfonimidamide motifs as carboxylic acid bioisosteres and the effects of fluorine substitution.

Sulfonamide and Sulfonimidamide Motifs as Carboxylic Acid Bioisosteres

The carboxylic acid functional group is a common feature in many biologically active molecules, often playing a crucial role in target binding through ionic interactions and hydrogen bonding. However, its presence can also lead to poor metabolic stability and limited cell permeability. Consequently, the replacement of a carboxylic acid with a suitable bioisostere is a frequently employed strategy in drug design.

The sulfonamide group (-SO₂NH₂) has long been recognized as a classical non-classical bioisostere of a carboxylic acid. Although typically less acidic than a carboxylic acid, the sulfonamide moiety can be fine-tuned by the introduction of electron-withdrawing groups to lower its pKa into a physiologically relevant range. The geometry of the sulfonamide group, with its two oxygen atoms, can mimic the hydrogen bonding pattern of a carboxylate.

Sulfonimidamides, where one of the sulfonyl oxygens is replaced by a nitrogen atom, have emerged as another promising class of carboxylic acid bioisosteres. The introduction of the nitrogen atom creates a chiral center at the sulfur, offering opportunities for stereospecific interactions with the biological target. Cyclic sulfonimidamides, in particular, have been designed as chiral, non-planar heterocyclic carboxylic acid bioisosteres. These motifs can exhibit pKa values closer to that of carboxylic acids and have been shown to possess favorable permeability and efflux properties compared to other bioisosteres like tetrazoles.

The utility of these bioisosteric replacements is evident in various drug discovery programs. For instance, the replacement of a carboxylic acid with a sulfonamide or a related motif has led to the development of potent inhibitors for various targets.

Table 2: Comparison of Carboxylic Acid and its Bioisosteres

| Functional Group | Typical pKa Range | Key Features |

| Carboxylic Acid | 3-5 | Planar geometry, strong hydrogen bond acceptor. |

| Sulfonamide | 9-11 (can be lowered) | Tetrahedral geometry, good hydrogen bond donor/acceptor. |

| Acylsulfonamide | 4-6 | Closer pKa to carboxylic acids, can act as a good mimic. |

| Sulfonimidamide | 5-11 (tunable) | Chiral center at sulfur, offers 3D diversity. |

| Tetrazole | 4-5 | Planar, metabolically stable, good carboxylate mimic. |

Fluorine Substitution Effects on Bioisosterism and Pharmacological Profiles

The introduction of fluorine into a drug candidate can have profound effects on its biological properties. The small size of the fluorine atom, its high electronegativity, and the strength of the carbon-fluorine bond are key factors that medicinal chemists leverage to optimize drug candidates.

In the context of this compound, the ortho-fluoro substituent plays a multifaceted role. Its strong electron-withdrawing nature can significantly impact the acidity of the sulfonamide proton, thereby influencing its ability to act as a carboxylic acid bioisostere. By lowering the pKa of the sulfonamide, the fluorine atom can increase the proportion of the ionized form at physiological pH, potentially enhancing interactions with the target receptor.

Furthermore, fluorine substitution can block sites of metabolic oxidation. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes such as cytochrome P450s. Strategic placement of fluorine atoms can therefore increase the metabolic stability and half-life of a drug.

Lipophilicity is another critical parameter that is modulated by fluorine substitution. While a single fluorine atom can increase lipophilicity, the effect is complex and context-dependent. The introduction of fluorine can alter the molecule's conformation and its interactions with water, which in turn affects its membrane permeability and distribution.

The fluorine atom in this compound can also participate in specific, non-covalent interactions with biological targets, such as orthogonal multipolar interactions and hydrogen bonds with specific protein residues. These interactions can contribute to enhanced binding affinity and selectivity.

Structure Activity Relationship Sar and Computational Studies of 4 Cyano 2 Fluorobenzenesulfonamide Derivatives

Qualitative Structure-Activity Relationship Analysis of 4-Cyano-2-fluorobenzenesulfonamide Analogues

The qualitative structure-activity relationship (SAR) of this compound analogues reveals critical insights into how specific structural modifications impact their biological activity. The core structure, consisting of a benzene (B151609) ring substituted with a sulfonamide, a cyano, and a fluoro group, provides a foundational framework for systematic chemical alterations.

The sulfonamide group is a crucial pharmacophore, often acting as a zinc-binding group in metalloenzymes such as carbonic anhydrases. Its acidic proton can engage in vital hydrogen bonding interactions with target proteins. Modifications of the sulfonamide moiety, for instance, by N-alkylation or N-arylation, can significantly alter the binding affinity and selectivity of the compound.

The cyano group at the 4-position is a strong electron-withdrawing group, which can influence the acidity of the sulfonamide proton and participate in dipole-dipole or hydrogen bond interactions. The presence and position of this group are often critical for potent biological activity.

The fluoro substituent at the 2-position introduces polarity and can alter the conformation of the molecule due to its steric and electronic effects. Fluorine substitution can also enhance metabolic stability by blocking potential sites of oxidation and can improve membrane permeability.

Systematic variations of these key functional groups in analogues of this compound have demonstrated that even minor changes can lead to significant differences in biological activity. For example, the nature and position of substituents on the benzene ring can dictate the compound's selectivity for different enzyme isoforms.

A general representation of the SAR for benzenesulfonamide-based inhibitors indicates that the tail groups, which are modifications extending from the primary scaffold, play a significant role in modulating isoform specificity. The active-site residues, particularly those lining hydrophobic pockets, dictate the positional binding and affinity of these inhibitors.

| Modification Site | Structural Change | Observed Impact on Activity |

| Sulfonamide Group | N-alkylation | Can decrease binding affinity due to loss of a key hydrogen bond donor. |

| Sulfonamide Group | N-arylation | May enhance binding through additional hydrophobic or pi-stacking interactions. |

| Benzene Ring | Additional Substituents | Can improve selectivity and potency by exploiting specific sub-pockets in the target's active site. |

| Cyano Group | Replacement with other electron-withdrawing groups | Can modulate electronic properties and binding interactions. |

| Fluoro Group | Change in position or substitution with other halogens | Affects lipophilicity, metabolic stability, and conformational preference. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Biological Response

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in refining the biological response of this compound derivatives by establishing a mathematical correlation between their chemical structures and biological activities. These models translate the qualitative SAR observations into predictive equations, guiding the design of more potent and selective compounds.

The development of a robust QSAR model for this class of compounds typically involves the calculation of various molecular descriptors, including:

Electronic descriptors: Such as partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which are influenced by the electron-withdrawing nature of the cyano and fluoro groups.

Steric descriptors: Like molecular volume, surface area, and specific steric parameters (e.g., Taft's Es), which quantify the spatial arrangement of the atoms.

Hydrophobic descriptors: Most commonly the partition coefficient (logP), which describes the lipophilicity of the molecule and its ability to cross cell membranes.

Topological descriptors: Which are numerical representations of the molecular structure, including connectivity indices and shape indices.

Once calculated, these descriptors are correlated with the observed biological activity (e.g., IC50 values) using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms. A well-validated QSAR model can predict the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts towards the most promising candidates.

For benzenesulfonamide (B165840) derivatives, QSAR studies have often highlighted the importance of electronic and steric parameters in determining their inhibitory potency against various enzymes. The predictive power of such models enables the rational design of derivatives with optimized biological responses.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | HOMO/LUMO Energy Gap | Relates to chemical reactivity and stability. |

| Steric | Molar Refractivity | Describes the volume occupied by the molecule and its polarizability. |

| Hydrophobic | LogP | Affects solubility, membrane permeability, and binding to hydrophobic pockets. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

Computational Chemistry Approaches in the Design and Analysis of this compound Derivatives

Computational chemistry provides a powerful toolkit for the in-depth analysis and rational design of this compound derivatives. These methods offer atomic-level insights into the interactions between the ligands and their biological targets, complementing experimental SAR and QSAR studies.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound derivatives, docking studies can elucidate the binding mode within the active site of a target enzyme, such as carbonic anhydrase or a protein kinase.

These studies typically reveal key interactions, including:

Hydrogen bonds: The sulfonamide group is often predicted to form crucial hydrogen bonds with active site residues.

Hydrophobic interactions: The benzene ring and any attached hydrophobic moieties can interact with nonpolar residues in the binding pocket.

Pi-stacking interactions: The aromatic ring can engage in pi-pi or cation-pi interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Ionic interactions: The deprotonated sulfonamide can form ionic bonds with positively charged residues or a metal cofactor.

By analyzing the docking poses and scoring functions, researchers can rationalize the observed SAR and predict the binding affinity of novel analogues, thereby guiding the design of compounds with improved target engagement.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the study of its stability and conformational changes over time. An MD simulation of a this compound derivative bound to its target can reveal:

The stability of the predicted docking pose.

The flexibility of the ligand and protein active site residues.

The role of water molecules in mediating ligand-protein interactions.

The free energy of binding, which can be calculated using methods like MM/PBSA or MM/GBSA.

Conformational analysis of the ligand itself is also crucial, as the molecule must adopt a specific low-energy conformation to bind effectively to the target. The fluoro and cyano substituents can significantly influence the preferred conformation of the benzenesulfonamide ring and the orientation of the sulfonamide group.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of this compound and its derivatives. These calculations can provide valuable information about:

Charge distribution: The partial atomic charges on each atom, which can help in understanding electrostatic interactions.

Molecular orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the molecule's surface, which indicates regions that are prone to electrophilic or nucleophilic attack.

Acidity (pKa): The pKa of the sulfonamide proton can be predicted, which is crucial for its interaction with the target protein.

These quantum mechanical insights are valuable for understanding the intrinsic properties of the molecules and for parameterizing the force fields used in molecular docking and MD simulations.

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of compounds for potential hits that are likely to bind to a drug target. For this compound, virtual screening can be employed to identify novel derivatives with desired biological activities. This can be done through:

Structure-based virtual screening (SBVS): Docking large compound libraries into the active site of a target protein.

Ligand-based virtual screening (LBVS): Searching for compounds that are structurally or pharmacophorically similar to known active compounds.

Once initial hits are identified, lead optimization strategies are employed to improve their potency, selectivity, and pharmacokinetic properties. This iterative process involves the design, synthesis, and testing of new analogues based on the insights gained from SAR, QSAR, and computational studies. The goal is to develop a drug candidate with an optimal balance of properties for clinical development.

| Computational Method | Application in Drug Discovery | Information Gained |

| Molecular Docking | Hit identification and binding mode prediction. | Key ligand-protein interactions, binding affinity estimates. |

| Molecular Dynamics | Assessing complex stability and dynamics. | Conformational changes, binding free energies. |

| Quantum Chemistry | Understanding electronic properties. | Charge distribution, reactivity, pKa prediction. |

| Virtual Screening | High-throughput search for new active compounds. | Identification of novel chemical scaffolds. |

| Lead Optimization | Improving the properties of hit compounds. | Development of drug candidates with enhanced efficacy and safety. |

Pharmacological Target Engagement and Mechanistic Insights

Investigation of Enzyme Inhibition Potency of 4-Cyano-2-fluorobenzenesulfonamide Derivatives

Carbonic Anhydrase (CA) Inhibition Profiles and Isoform Selectivity

Derivatives of this compound, specifically the related 4-cyanamidobenzenesulfonamides, have been identified as potent inhibitors of the zinc-containing metalloenzyme family, carbonic anhydrases (CAs). nih.govnih.gov The primary sulfonamide group is a well-established zinc-binding group, crucial for the inhibition of CAs. nih.gov Studies have focused on a range of human (h) and bacterial CA isoforms.

Research into a series of N-substituted-4-cyanamidobenzenesulfonamides revealed significant inhibitory activity against several human cytosolic isoforms, including hCA I, hCA II, and hCA VII, with inhibition constants (Kᵢ) often in the nanomolar range. nih.govnih.gov The brain-expressed isoform, hCA VII, was found to be particularly susceptible, with Kᵢ values ranging from 1.3 to 30.6 nM for the tested compounds. nih.gov Similarly, hCA II was effectively inhibited, with some derivatives showing greater potency (Kᵢ of 5.3–9.5 nM) than the standard inhibitor acetazolamide (B1664987) (AAZ). nih.gov A clear structure-activity relationship was observed, where derivatives with long aliphatic chains (such as C6, C7, and C18) attached to the cyanamide (B42294) group generally demonstrated the most effective inhibition against hCA I and hCA II. nih.govnih.gov In contrast, the hCA XIII isoform was less inhibited by this class of compounds. nih.gov

These derivatives also showed inhibitory action against bacterial β-CAs, although generally less effective than against the human isoforms. nih.gov Among the bacterial enzymes tested, StCA1 from Salmonella enterica was the most sensitive, with Kᵢ values between 50.7 and 91.1 nM. nih.gov StCA2 was less susceptible, with inhibition constants from 92.4 to 791 nM. nih.gov MscCA from Mammaliicoccus sciuri was poorly inhibited, showing Kᵢ values in the micromolar range (0.86–9.59 µM). nih.gov

Table 1: Inhibition Constants (Kᵢ, nM) of 4-Cyanamidobenzenesulfonamide Derivatives Against Various Carbonic Anhydrase Isoforms Data extracted from studies on N-substituted 4-cyanamidobenzenesulfonamides. nih.govnih.gov

| CA Isoform | Inhibition Range (Kᵢ, nM) | Notes |

|---|---|---|

| hCA I | 9.3 - 50.6 | Effectively inhibited, especially by derivatives with long aliphatic chains. |

| hCA II | 5.3 - 148 | Potent inhibition, some derivatives stronger than Acetazolamide (AAZ). |

| hCA VII | 1.3 - 30.6 | Most susceptible human isoform in the study. |

| hCA XIII | - | Generally less inhibited compared to other hCAs. |

| StCA1 (bacterial) | 50.7 - 91.1 | Most effectively inhibited bacterial CA. |

| StCA2 (bacterial) | 92.4 - 791 | Less sensitive than StCA1. |

| MscCA (bacterial) | 860 - 9592 | Weakly inhibited (micromolar range). |

Other Enzyme Targets and Their Inhibition Mechanisms

Beyond carbonic anhydrases, derivatives of this compound have shown inhibitory activity against other enzyme classes, notably cathepsins. The cyanamide functional group is recognized as an electrophilic "warhead" capable of reacting with cysteine proteases. nih.govresearchgate.net Specifically, N-acyl substituted 4-cyanamidobenzenesulfonamides have been investigated as inhibitors of the lysosomal cysteine proteases cathepsin S (CatS) and cathepsin K. nih.gov

This dual-target activity is of significant interest, as both CAs and cathepsins are implicated in various pathological processes. nih.gov For instance, the acidification of the extracellular environment required for optimal cathepsin K activity in bone resorption is facilitated by CA II. nih.gov Therefore, a single compound that inhibits both enzymes could offer a synergistic therapeutic effect. Similarly, both CA VII and certain cathepsins have been validated as potential targets in neuropathic pain, suggesting that dual inhibitors could be beneficial. nih.gov The inhibitory mechanism against cathepsins involves the reaction of the cyanamide group with the active site cysteine residue of the enzyme. researchgate.net

Exploration of this compound Derivatives in Bioorthogonal Chemical Reactions

Application in Tetrazine Chemistry for Bioconjugation and Molecular Imaging

The cyano group of this compound makes it a suitable precursor for the synthesis of 1,2,4,5-tetrazine (B1199680) derivatives. Tetrazines are key components in bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biological processes. nih.govwikipedia.org The most prominent application of tetrazines is in the inverse-electron-demand Diels-Alder (IEDDA) reaction, where they react rapidly and selectively with strained dienophiles like trans-cyclooctenes (TCO). nih.govnih.gov

The synthesis of tetrazines often begins with nitriles (cyano-compounds). harvard.edu For example, 4-cyanobenzoic acid and (4-cyano-2-fluorophenyl)methanamine are known starting materials for producing functionalized tetrazines. chemrxiv.org These tetrazine products can then be conjugated to probes for molecular imaging or to therapeutic agents for targeted delivery. nih.gov The resulting bioconjugation is used for applications such as pretargeted radioimmunoimaging, where an antibody linked to a dienophile is first administered, followed by a smaller, rapidly clearing tetrazine carrying a radioactive label (e.g., ¹⁸F). nih.govchemrxiv.org This approach enhances target-to-background ratios in imaging and is even being explored in clinical trials for targeted drug delivery. nih.gov Given these established synthetic routes, this compound serves as a viable scaffold for creating novel tetrazine-based probes for bioconjugation and molecular imaging.

Preclinical Research and Pharmacological Evaluation of Derivative Compounds

In Vitro Assessment of Key Pharmacological Parameters for 4-Cyano-2-fluorobenzenesulfonamide Derivatives

In the early stages of drug discovery, in vitro assays are crucial for screening and optimizing lead compounds. These tests provide initial data on a compound's absorption, distribution, metabolism, and excretion (ADME) profile, helping to predict its in vivo behavior.

Metabolic stability is a critical parameter that influences a drug's half-life and bioavailability. It is often assessed using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). nuvisan.com The rate at which a compound is metabolized in the presence of these microsomes indicates its intrinsic clearance. nuvisan.comnih.gov

The general goal is to design derivatives with improved metabolic stability compared to parent compounds. For instance, modifications to a chemical structure, such as the replacement of a piperazine (B1678402) with a piperidine (B6355638) ring system, have been shown in some amine series to improve metabolic stability in rat liver microsomes. nih.gov Similarly, in other chemical series, sulfone derivatives have demonstrated greater metabolic stability than their parent sulfonamides. researchgate.net In vitro metabolic stability assays are conducted by incubating the test compound with liver microsomes from various species (e.g., human, rat, mouse) and measuring the percentage of the compound remaining over time. nuvisan.comnih.gov For compounds that are metabolized very slowly, more complex systems like plated hepatocytes may be required to accurately determine clearance values.

While specific data for this compound derivatives is not publicly available, the general procedure involves incubating the compound (typically at a concentration of 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein concentration) and an NADPH-regenerating system to initiate the metabolic process. nih.gov The disappearance of the parent compound is monitored over a set period (e.g., up to 60 minutes) using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Table 1: Representative In Vitro Metabolic Stability Assay Parameters

| Parameter | Description | Typical Value/Unit |

| Test System | Source of metabolic enzymes. | Human, Rat, or Mouse Liver Microsomes |

| Compound Concentration | Initial concentration of the derivative. | 1 µM |

| Microsomal Protein | Concentration of microsomal protein in the incubation. | 0.5 mg/mL |

| Incubation Time | Duration of the experiment. | 0 - 60 minutes |

| Analysis Method | Technique used to quantify the compound. | LC-MS/MS |

| Calculated Parameters | Key metrics of metabolic stability. | Half-life (min), Intrinsic Clearance (µL/min/mg) |

This table represents typical experimental conditions for in vitro metabolic stability assays.

To be effective, an orally administered drug must be able to permeate the intestinal wall to enter the bloodstream. The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium. nih.govescholarship.org These cells, derived from a human colon adenocarcinoma, form a polarized monolayer with tight junctions, simulating the barrier function of the intestine. wur.nl

The permeability of a compound is assessed by adding it to the apical (donor) side of the Caco-2 monolayer and measuring its appearance on the basolateral (receiver) side over time. nih.gov The resulting apparent permeability coefficient (Papp) is a measure of the rate of transport across the cell layer. nih.gov Compounds are generally classified as having low, medium, or high permeability based on their Papp values. This assay can investigate both passive diffusion and active transport mechanisms. nih.gov For lipophilic compounds, which may bind non-specifically to the assay apparatus, modifications such as the addition of bovine serum albumin (BSA) to the buffer may be necessary to obtain reliable data. wur.nl

Table 2: Caco-2 Permeability Classification

| Permeability Class | Apparent Permeability (Papp) (cm/s) | Expected In Vivo Absorption |

| High | > 10 x 10⁻⁶ | Well absorbed (>80%) |

| Medium | 1 - 10 x 10⁻⁶ | Moderately absorbed |

| Low | < 1 x 10⁻⁶ | Poorly absorbed |

This table provides a general classification scheme for interpreting Caco-2 permeability data. Specific thresholds may vary between laboratories.

Once a drug enters the systemic circulation, it can bind to plasma proteins such as human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG). wikipedia.orgcsjmu.ac.in This binding is typically reversible, and an equilibrium exists between the bound and unbound (free) drug. wikipedia.org Only the unbound fraction is pharmacologically active and available to distribute to tissues, interact with its target, and be cleared from the body. researchgate.net Therefore, determining the extent of plasma protein binding (PPB) is essential.

High plasma protein binding can act as a reservoir, potentially prolonging a drug's half-life, but it can also limit its efficacy by reducing the free concentration available to act on the target. wikipedia.orgnih.gov For a series of novel benzenesulfonamide (B165840) perforin (B1180081) inhibitors, all tested compounds showed very high binding to plasma proteins, exceeding 99%. nih.gov

Methods like equilibrium dialysis, ultrafiltration, and equilibrium gel filtration are used to measure the unbound fraction of a drug in plasma. nih.gov

Table 3: Plasma Protein Binding of Representative Benzenesulfonamide Perforin Inhibitors

| Compound | % Bound (Mouse Plasma) |

| 1 | >99.9 |

| 2 | 99.8 ± 0.1 |

| 3 | >99.9 |

| 4 | 99.8 ± 0.1 |

| 5 | >99.9 |

| 6 | 99.2 ± 0.2 |

| 7 | 99.8 ± 0.1 |

| 8 | 99.6 ± 0.1 |

Data from a study on benzenesulfonamide perforin inhibitors, presented here as illustrative examples for a related chemical class. nih.gov Values are mean ± SD.

In Vivo Pharmacokinetic Profiling of Advanced this compound Derivatives

Following promising in vitro data, lead compounds are advanced to in vivo pharmacokinetic (PK) studies in animal models, commonly rats or mice. These studies provide crucial information on how the drug is absorbed, distributed, metabolized, and excreted by a living organism, which cannot be fully captured by in vitro models. Key parameters measured include the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t½), and total drug exposure over time (area under the curve, or AUC).

For example, a study on a benzenesulfonamide perforin inhibitor (Compound 1) in mice after a single intraperitoneal injection revealed rapid absorption, with high initial plasma concentrations that declined significantly by 24 hours. The elimination half-life was determined to be between 2.4 and 3.4 hours across different dose levels. nih.gov Such data is vital for designing dosing schedules for further efficacy and toxicology studies. nih.gov Similarly, pharmacokinetic studies of other small molecules in rats have shown that they can be rapidly absorbed from the intestinal tract and primarily distributed to the liver before being excreted. nih.govnih.gov

Table 4: In Vivo Pharmacokinetic Parameters of a Representative Benzenesulfonamide Inhibitor (Compound 1) in Mice

| Dose (mg/kg, i.p.) | Cmax (µM) | Tmax (h) | AUC₀₋₂₄ (µM·h) | t½ (h) |

| 25 | 1340 ± 290 | 0.25 | 2880 ± 200 | 3.4 |

| 50 | 2280 ± 500 | 0.25 | 4580 ± 900 | 2.4 |

| 100 | 4400 ± 1100 | 0.25 | 9200 ± 2000 | 2.7 |

Data from a study on a benzenesulfonamide perforin inhibitor (Compound 1), presented here as an illustrative example for a related chemical class. nih.gov Values are mean ± SD.

Toxicological Considerations and Safety Profiles of Related Sulfonamide-Based Compounds

In animal studies, some sulfonamides have been associated with effects such as acute hemolytic anemia. nih.gov From an environmental perspective, the persistence of sulfonamides in water can lead to ecotoxicological effects on aquatic organisms like algae. nih.gov Toxicity levels can vary between different sulfonamide structures; for example, sulfadiazine (B1682646) has been suggested to be less toxic than some other sulfonamides while retaining high efficacy. nih.gov It is important to note that these are general toxicities associated with the broader class of sulfonamide-containing drugs, and the specific toxicological profile of any new this compound derivative would require dedicated safety studies.

Future Perspectives and Emerging Research Avenues

Novel Therapeutic Applications of 4-Cyano-2-fluorobenzenesulfonamide Derivatives

The sulfonamide group is a well-established pharmacophore, most famously in antibacterial drugs, but also in a wide array of other therapeutic agents that target enzymes like carbonic anhydrases. nih.gov The introduction of cyano and fluoro groups can further modulate the biological activity, opening up new therapeutic possibilities.

Derivatives of this compound hold potential as inhibitors for a range of enzymes implicated in various diseases. For instance, benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), and research into N-cyano-N-substituted 4-aminobenzenesulfonamide derivatives has shown them to be potent inhibitors of specific CA isoforms, such as the brain-associated hCA VII. nih.gov Some of these derivatives also exhibit inhibitory activity against cathepsins, which are proteases involved in conditions like cancer and immunological disorders. nih.gov

Furthermore, the cyano group can be a key feature in anticancer agents. Chalcone derivatives that incorporate a benzenesulfonamide (B165840) moiety have demonstrated significant anticancer effects against various human cancer cell lines. nih.gov The fluorine atom, in turn, can enhance the metabolic stability and cell permeability of drug candidates, potentially improving their efficacy. mdpi.com This suggests that derivatives of this compound could be explored for their potential as anticancer, anti-inflammatory, or neuroprotective agents. mdpi.com

| Potential Molecular Target | Therapeutic Area | Rationale for Investigation |

| Carbonic Anhydrases (e.g., CAIX) | Oncology, Neurology | The sulfonamide moiety is a known inhibitor of CAs. CAIX is a target in solid tumors. nih.gov |

| Cathepsins (e.g., Cathepsin S, B) | Oncology, Immunology | Certain cyanamide-substituted sulfonamides show dual inhibition of CAs and cathepsins. nih.gov |

| Kinases | Oncology | The cyano group is present in many kinase inhibitors; fluorination can enhance binding. |

| Dihydropteroate Synthase | Infectious Diseases | The foundational activity of sulfonamides is the inhibition of this bacterial enzyme. |

Integration with Advanced Drug Delivery Systems

A significant challenge in drug development is ensuring that the active pharmaceutical ingredient reaches its target in the body in sufficient concentration and for the required duration. Advanced drug delivery systems (DDS) are designed to overcome issues like poor solubility, limited bioavailability, and off-target side effects. nih.gov

For a compound like this compound, which may have limited water solubility, integration with advanced DDS could be crucial for its therapeutic development. The fluorine atom can increase the lipophilicity of a molecule, which can aid in crossing biological membranes but may also necessitate sophisticated formulation strategies to improve solubility and absorption. nih.govmdpi.com

Modern DDS technologies that could be applicable include:

Nanoparticle-based systems : Encapsulating the drug in nanoparticles (e.g., liposomes, polymeric micelles) can improve its solubility, protect it from degradation, and potentially target it to specific tissues, such as tumors.

Amorphous solid dispersions : Mixing the drug with a polymer carrier can prevent crystallization and enhance its dissolution rate and bioavailability.

Prodrug strategies : The molecule could be chemically modified into an inactive prodrug that is converted into the active form at the target site, thereby reducing systemic toxicity.

| Drug Delivery System | Potential Advantage for Fluorinated Sulfonamides |

| Polymeric Micelles | Enhances solubility of lipophilic compounds. |

| Liposomes | Can encapsulate both hydrophilic and hydrophobic drugs for targeted delivery. |

| Solid Dispersions | Improves dissolution rate and bioavailability of poorly soluble drugs. |

| Prodrugs | Can improve absorption and target-specific activation. |

Development of Next-Generation Bioorthogonal Tools and Probes

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. This field has revolutionized our ability to study biomolecules in their natural environment. The chemical structure of this compound contains features that make its derivatives promising candidates for the development of new bioorthogonal tools.

The sulfonyl fluoride (B91410) group, a close relative of the sulfonamide, is a reactive electrophile that can be used to covalently label proteins. This reactivity can be harnessed to create activity-based probes for studying enzyme function. Furthermore, the fluorine atom can be replaced with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). This would transform a derivative of this compound into a PET (Positron Emission Tomography) imaging agent. mdpi.comnih.gov PET is a highly sensitive imaging technique used in both clinical diagnostics (e.g., for detecting cancer) and in drug development research. pharmtech.commdpi.com

The development of such probes would allow researchers to visualize the distribution of the molecule in real-time within a living organism, identify its binding partners, and assess its engagement with its therapeutic target.

| Bioorthogonal Application | Relevant Molecular Feature | Description |

| PET Imaging | Aryl fluoride | The fluorine atom can be substituted with ¹⁸F to create a radiotracer for in vivo imaging. mdpi.comnih.gov |

| Activity-Based Probing | Sulfonyl fluoride (related to sulfonamide) | Can be used to covalently label the active site of enzymes for functional studies. |

| Click Chemistry | Modifiable scaffold | The core structure can be functionalized with "click" handles (e.g., alkynes, azides) for bio-conjugation. |

Challenges and Opportunities in the Translational Research of Fluorinated Sulfonamides

Translational research is the process of "translating" findings from basic science into new medical treatments. This is a complex and challenging journey with several common roadblocks. cytivalifesciences.com For a novel chemical entity like a this compound derivative, these challenges are multifaceted.

Challenges:

Synthesis and Scalability : The synthesis of complex fluorinated compounds can be difficult and expensive, posing a hurdle for large-scale production required for clinical trials. pharmtech.com

Regulatory Navigation : The path to regulatory approval (e.g., by the FDA) is rigorous and requires extensive data on the compound's safety, efficacy, and manufacturing process. cytivalifesciences.com

Toxicity and Off-Target Effects : The reactivity of the sulfonamide or cyano groups, while potentially beneficial for therapeutic activity, could also lead to off-target effects and toxicity that must be carefully evaluated.

Understanding Fluorine-Specific Interactions : The precise effects of fluorine on a molecule's biological activity can sometimes be complex and unexpected, requiring in-depth mechanistic studies. researchgate.net

Opportunities:

Addressing Unmet Medical Needs : The unique combination of functional groups may lead to novel mechanisms of action, providing solutions for diseases with limited treatment options, such as drug-resistant cancers or infections. numberanalytics.com

Improved Pharmacokinetics : The fluorine atom can block metabolic pathways that would otherwise inactivate the drug, leading to a longer half-life and potentially more convenient dosing regimens. researchgate.net

Platform for Further Discovery : The this compound scaffold can serve as a starting point for the development of a whole library of related compounds with a wide range of biological activities.

Diagnostic and Therapeutic (Theranostic) Agents : By incorporating ¹⁸F, derivatives could be developed that both diagnose a disease (via PET imaging) and treat it, an approach known as theranostics.

| Aspect | Challenge | Opportunity |

| Chemistry | Complex and potentially costly synthesis of fluorinated compounds. pharmtech.com | Fluorine can enhance metabolic stability and binding affinity. nih.govmdpi.com |

| Biology | Potential for off-target effects and unexpected toxicity. | Novel mechanisms of action to address drug resistance. numberanalytics.com |

| Development | Navigating a complex and lengthy regulatory approval process. cytivalifesciences.com | Creation of theranostic agents by incorporating ¹⁸F for PET imaging. mdpi.comnih.gov |

| Commercial | High cost of development and manufacturing. | Potential for first-in-class drugs that address significant unmet medical needs. |

Q & A

Q. What are the optimal synthetic routes for 4-cyano-2-fluorobenzenesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves sulfonyl chloride intermediates. For example, 2-fluorobenzenesulfonyl chloride can undergo substitution with an amine under basic conditions (e.g., aqueous ammonia or primary amines) to form the sulfonamide moiety. Key parameters include:

- Temperature : Maintain 0–5°C during sulfonyl chloride preparation to minimize side reactions.

- Base selection : Use NaHCO₃ or Et₃N to neutralize HCl byproducts and drive the reaction forward.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.1 ppm) and confirm substitution patterns. The cyano group (C≡N) appears as a sharp singlet in ¹³C NMR (~115 ppm).

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry verifies molecular weight (theoretical: 240.23 g/mol) and detects impurities (<2%) .

- FT-IR : Absorbance peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~2230 cm⁻¹ (C≡N stretch) confirm functional groups .

Q. How are common synthetic impurities identified and mitigated during synthesis?

Common impurities include unreacted sulfonyl chloride or hydrolyzed sulfonic acid derivatives. Strategies:

- In-process monitoring : TLC (Rf comparison) at intermediate steps.

- Acid-base extraction : Remove acidic impurities (e.g., sulfonic acids) via aqueous NaHCO₃ wash.

- Crystallization : Selective solvent systems (e.g., ethanol/water) exclude non-polar byproducts .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular weights or structural configurations?

X-ray crystallography provides definitive bond lengths and angles. For example:

- Crystal system : Monoclinic (P21/c) with unit cell dimensions (e.g., a = 8.9683 Å, β = 102.36°) confirms spatial arrangement.

- Thermal ellipsoids : Validate fluorine and cyano group orientations, addressing inconsistencies in molecular weight calculations (e.g., isotopic variations or measurement methods) .

Q. What computational methods predict the biological activity of this compound derivatives?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target enzymes (e.g., carbonic anhydrase). The sulfonamide group often binds zinc ions in active sites.

- QSAR modeling : Parameters like logP (lipophilicity) and Hammett constants (σ for electron-withdrawing groups) correlate with inhibitory potency. Substituent effects at the 4-cyano position significantly modulate activity .

Q. How do reaction solvents influence the electronic properties of this compound in catalytic applications?

- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in SNAr reactions, enhancing reactivity of the sulfonamide group.

- Dielectric constant : Higher ε values (e.g., acetonitrile, ε = 37.5) improve charge separation in intermediates, critical for Suzuki-Miyaura couplings .

Q. What strategies reconcile contradictions in spectral data for structurally similar sulfonamide derivatives?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.

- Isotopic labeling : ¹⁵N-labeled amines clarify hydrogen-bonding networks in sulfonamide crystals.

- DFT calculations : Simulate NMR/IR spectra (Gaussian 16) to match experimental data and assign ambiguous peaks .

Methodological Notes

- References : Cited evidence from PubChem, crystallographic studies, and peer-reviewed synthesis protocols.

- Advanced tools : Highlighted techniques (e.g., QSAR, DFT) align with modern research standards.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.